![molecular formula C16H13NO4 B2984720 2-[(4-Methoxyphenyl)methoxy]isoindole-1,3-dione CAS No. 2014-61-1](/img/structure/B2984720.png)
2-[(4-Methoxyphenyl)methoxy]isoindole-1,3-dione
Vue d'ensemble
Description
“2-[(4-Methoxyphenyl)methoxy]isoindole-1,3-dione” is a chemical compound with the linear formula C15H11NO3 . It is a derivative of isoindoline-1,3-dione, which is an important group of medicinal substances .
Molecular Structure Analysis
The structure of isoindoline-1,3-dione derivatives, including “this compound”, is confirmed by methods of elemental and spectral analysis such as FT–IR, H NMR, and MS .Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.26 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the resources I found.Applications De Recherche Scientifique
Pharmacological Applications
Antipsychotic Potential
A study on derivatives of 4-methoxy-1H-isoindole-1,3(2H)-dione, including investigation into their phosphodiesterase 10A (PDE10A) inhibiting properties and serotonin receptor affinities, highlighted potential antipsychotic properties. The most potent compound identified demonstrated promising in vitro safety and potential for treating schizophrenia through behavioral models (Czopek et al., 2020).
Anti-inflammatory Activity
The synthesis of phthalimide derivatives and their evaluation in vivo for anti-inflammatory activities were explored, demonstrating the first report of anti-inflammatory properties of these compounds (Abdou et al., 2012).
Cancer Research
Methoxy-substituted 3-formyl-2-phenylindoles, derived from a similar molecular structure, were tested for their ability to inhibit tubulin polymerization, a key mechanism in cytostatic activity against cancer cells, demonstrating significant efficacy (Gastpar et al., 1998).
Chemical and Material Science Applications
Synthesis and Molecular Structure
The synthesis and characterization of similar isoindoline derivatives, such as 2-(4-ethoxyphenyl)isoindoline-1,3-dione, have been reported, providing insights into their molecular structure and potential applications in material science (Duru et al., 2018).
Organic Cathode Materials
Computational studies on isoindole-4,7-dione derivatives have been conducted to evaluate their suitability as organic cathode materials for Li-ion batteries. This work underscores the potential of these compounds in enhancing the performance of energy storage devices (Karlsson et al., 2012).
Mécanisme D'action
Target of Action
The primary target of 2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including mood, reward, addiction, and motor control .
Mode of Action
2-((4-Methoxybenzyl)oxy)isoindoline-1,3-dione interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction influences the receptor’s activity, potentially modulating the dopaminergic system .
Biochemical Pathways
The compound’s interaction with the dopamine receptor D2 can affect the dopaminergic pathways. These pathways are involved in various neurological processes and disorders, including Parkinson’s disease and schizophrenia .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds to which this compound belongs, have good pharmacokinetic parameters . These properties can impact the compound’s bioavailability, determining how much of the compound reaches its target.
Result of Action
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-20-12-8-6-11(7-9-12)10-21-17-15(18)13-4-2-3-5-14(13)16(17)19/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVUKOYOPFEIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


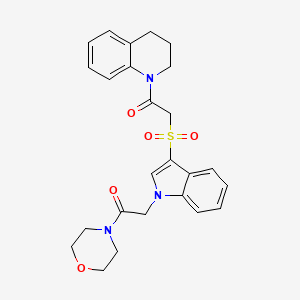
![(E)-N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2984640.png)
![2-[3-(Dimethylamino)-2-hydroxypropoxy]aniline](/img/structure/B2984642.png)
![4-(2-ethylbutanoyl)-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2984643.png)
![[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol](/img/structure/B2984646.png)
![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/no-structure.png)
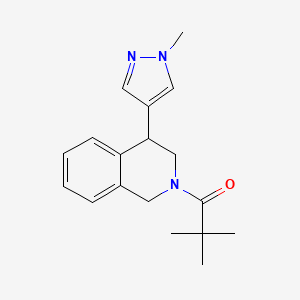
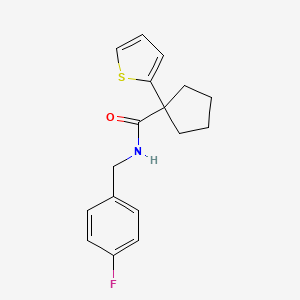
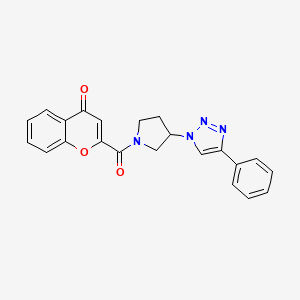
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2984655.png)
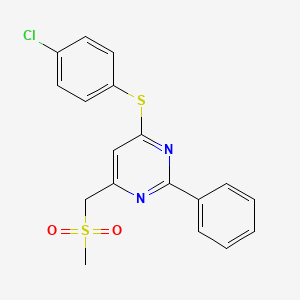

![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2984660.png)